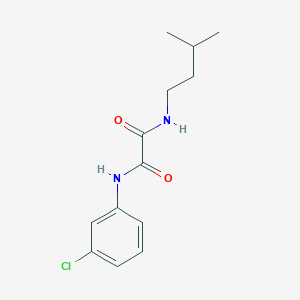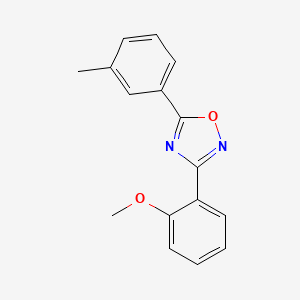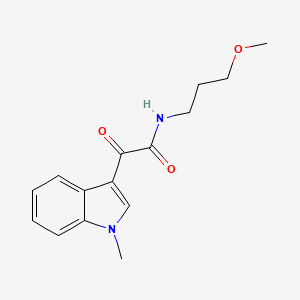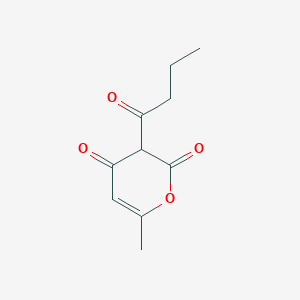![molecular formula C18H22O4 B5216953 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5216953.png)
1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene, also known as IPEB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a derivative of benzene and contains two ether groups and a methoxy group, making it a useful intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function. 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene has also been shown to interact with the dopamine transporter, a protein involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects
1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo. 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene has also been shown to protect against neurotoxicity induced by various agents, including hydrogen peroxide and amyloid beta.
实验室实验的优点和局限性
One advantage of using 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene in lab experiments is its ease of synthesis and availability. It is also a versatile compound that can be used in various applications. However, one limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are many future directions for the use of 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene in scientific research. One area of interest is its potential as a drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It may also have applications in the development of new materials, such as organic semiconductors and MOFs. Further research is needed to fully understand the mechanism of action of 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene and its potential applications in various fields.
Conclusion
In conclusion, 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene is a useful compound that has gained attention in scientific research due to its potential applications in various fields. Its ease of synthesis and availability make it a versatile compound that can be used in various applications. Further research is needed to fully understand the mechanism of action of 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene and its potential applications in various fields.
合成方法
The synthesis of 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene involves a multi-step process that starts with the reaction of 4-methoxyphenol with 2-bromoethanol to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with sodium hydride and 1-bromo-2-isopropoxybenzene to form 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
科学研究应用
1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene has been used in various scientific research applications, including the synthesis of other compounds, such as 1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene-based polymers and dendrimers. It has also been used as a ligand in the preparation of metal-organic frameworks (MOFs) and as a precursor in the synthesis of organic semiconductors.
属性
IUPAC Name |
1-methoxy-4-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-14(2)22-18-7-5-4-6-17(18)21-13-12-20-16-10-8-15(19-3)9-11-16/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBXJGNCAWVTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6448644 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-butyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216875.png)

![N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine](/img/structure/B5216884.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5216897.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B5216907.png)
![8-hydroxy-4-(2-hydroxyphenyl)-9-methoxy-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5216923.png)
malonate](/img/structure/B5216924.png)
![3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5216939.png)
![1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole](/img/structure/B5216941.png)

![2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5216948.png)
![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5216955.png)
